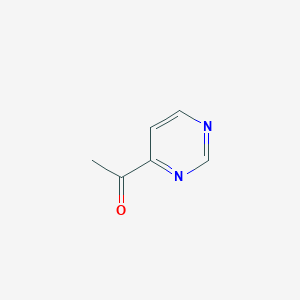

1-(Pyrimidin-4-yl)ethanone

描述

Significance of Pyrimidine (B1678525) Scaffold in Chemical and Biological Systems

The pyrimidine ring is a diazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This scaffold is of immense biological importance as it forms the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). nih.govsigmaaldrich.com This natural prevalence has established the pyrimidine moiety as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. noaa.gov

Beyond the nucleobases, the pyrimidine ring is a key feature in essential vitamins like thiamine (B1217682) (Vitamin B1) and in a wide array of therapeutic agents. nih.gov Synthetic pyrimidine derivatives have been developed as anticancer agents (e.g., 5-fluorouracil), antibacterial drugs (e.g., trimethoprim), and antihypertensives (e.g., Minoxidil). nih.govresearchgate.net The ability of the pyrimidine nitrogen atoms to act as hydrogen bond acceptors and the potential for substitution at various points on the ring allow for fine-tuning of a molecule's biological and physical properties, making it a versatile template for drug design. noaa.gov

Overview of Ketone Functionality in Heterocyclic Chemistry

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, imparts distinct reactivity to a molecule. chemicalbook.com In the context of heterocyclic chemistry, the ketone group's electronic properties are crucial. The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, while the oxygen atom is nucleophilic and can act as a hydrogen bond acceptor. chemicalbook.com

Adjacent to the carbonyl group, the α-hydrogens (on the methyl group in 1-(pyrimidin-4-yl)ethanone) exhibit increased acidity (pKa ≈ 20) compared to those in simple alkanes. chemicalbook.com This acidity allows for the formation of enolates under basic conditions, which are powerful nucleophiles in their own right. This reactivity is fundamental to many carbon-carbon bond-forming reactions, enabling the elaboration of the acetyl side chain into more complex structures. Furthermore, the ketone group can undergo a wide range of transformations, including reduction to alcohols, conversion to imines and oximes, and participation in various condensation reactions, making it a versatile handle for synthetic modification. nih.gov

Research Trajectory of this compound within Broader Compound Classes

The research interest in this compound is primarily as a key intermediate in the synthesis of more complex molecules, particularly for medicinal chemistry applications. Its structure serves as a valuable starting point for creating libraries of substituted pyrimidines for biological screening.

A notable research trajectory involves the use of this compound derivatives in the development of kinase inhibitors. nih.gov For instance, a series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives have been designed and synthesized as potential inhibitors of ROS1 kinase, a receptor tyrosine kinase implicated in certain types of non-small cell lung cancer. nih.govnoaa.gov In these studies, the ethanone moiety serves as a synthetic precursor that is modified in subsequent steps to produce the final target compounds. The structures of these novel derivatives were confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy. nih.gov

The compound is also a building block for other heterocyclic systems. The reaction of amidines with α-amino acid alkynyl ketones has been shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids, demonstrating the utility of the pyrimidine ketone scaffold in constructing novel amino acid derivatives.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 39870-05-8 |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.13 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| InChI Key | UZKADDSUUBRMKO-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Table 2: Spectroscopic Data for this compound

| Data Type | Description |

| ¹H NMR | Expected signals would include resonances for the three distinct pyrimidine ring protons and a singlet for the methyl protons. |

| ¹³C NMR | Expected signals would include resonances for the carbonyl carbon, the four unique pyrimidine ring carbons, and the methyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in the ketone would be a prominent feature. |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight would be expected. |

Structure

3D Structure

属性

IUPAC Name |

1-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKADDSUUBRMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337040 | |

| Record name | 1-(Pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39870-05-8 | |

| Record name | 1-(4-Pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39870-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyrimidin 4 Yl Ethanone and Analogues

Direct Synthesis Approaches to Pyrimidinyl Ketones

Direct synthesis methods involve the introduction or modification of functional groups on a pre-existing pyrimidine (B1678525) ring to generate the desired ketone.

Nitrosation and Subsequent Conversions of Alkylpyrimidines

A notable method for synthesizing alkyl pyrimidinyl ketones involves the nitrosation of alkylpyrimidines. jst.go.jp This process typically begins with the reaction of a 4-alkylpyrimidine with an alkyl nitrite, such as propyl nitrite, under acidic conditions. jst.go.jpresearchgate.net This reaction leads to the formation of a ketoxime intermediate. Subsequent deoximation of this intermediate yields the corresponding alkyl pyrimidinyl ketone. jst.go.jp This two-step sequence offers a viable route to compounds like 1-(pyrimidin-4-yl)ethanone from the corresponding 4-ethylpyrimidine.

Research has shown that this nitrosation-deoximation strategy can be more advantageous than direct oxidation of alkylpyrimidines with reagents like selenium dioxide for preparing alkyl 4-pyrimidinyl ketones. jst.go.jp In studies involving pyrimidines with multiple active methyl groups, such as 2,4-dimethylpyrimidine, nitrosation has been observed to occur preferentially at the 4-position. clockss.org This regioselectivity is a valuable aspect of this synthetic approach. The resulting aldoximes can then be converted to the corresponding cyanopyrimidines, which can undergo reactions with Grignard reagents to afford the desired pyrimidinyl ketones in good yields. clockss.org

Functionalization of Pyrimidine Rings with Acyl Groups

The direct acylation of pyrimidine rings is another important strategy for the synthesis of pyrimidinyl ketones. Homolytic acylation provides a method to introduce acyl groups onto the pyrimidine nucleus. jst.go.jp For instance, 2,6-disubstituted pyrimidines can be acylated at the 4-position using acyl radicals generated from pyruvic acid with silver nitrate (B79036) and ammonium (B1175870) persulfate, or from an aldehyde with ferrous sulfate (B86663) and tert-butyl hydroperoxide. jst.go.jp

Another approach involves the reaction of trimethylstannyl derivatives of pyrimidines with acylformyl chlorides. d-nb.infonih.govresearchgate.net This method allows for the direct introduction of an acyl group onto the pyrimidine ring. Additionally, silver-catalyzed decarboxylative acylation of pyrimidines with 2-oxocarboxylic acids in aqueous media has been developed, providing a route to 4-acyl pyrimidines. rsc.org

Multi-Component Reactions for Pyrimidine Ring Formation Utilizing Ketones

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyrimidine ring from simpler starting materials, including ketones.

Oxidative Annulations Involving Amidines, Ketones, and One-Carbon Sources

A modern and efficient method for pyrimidine synthesis involves the copper-catalyzed [3 + 3] annulation of amidines with saturated ketones. rsc.orgacs.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, utilizing a mediator like 4-HO-TEMPO. acs.org This strategy allows for the direct use of readily available ketones in the construction of the pyrimidine ring.

In a related three-component approach, pyrimidine derivatives can be synthesized from amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol (DMEA). nih.govorganic-chemistry.orgresearchgate.net This eco-friendly method involves a [3 + 2 + 1] annulation where DMEA is oxidized to provide the necessary carbon atom for the pyrimidine ring. nih.govorganic-chemistry.org The reaction demonstrates good tolerance for a variety of functional groups. organic-chemistry.org

| Catalyst | Oxidant/Mediator | Reactants | Product Type | Ref. |

| Copper | 4-HO-TEMPO/O₂ | Amidine, Saturated Ketone | Pyrimidine | rsc.orgacs.org |

| Copper(II) Bromide | Molecular Oxygen | Amidine, Ketone, DMEA | Pyrimidine | organic-chemistry.org |

Condensation Reactions with α,β-Unsaturated Ketones (Chalcones)

The condensation of α,β-unsaturated ketones, commonly known as chalcones, with amidines is a classical and widely used method for constructing the pyrimidine ring. sci-hub.seresearchgate.net This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in ethanol (B145695), or can also be acid-catalyzed. sci-hub.se The versatility of this method allows for the synthesis of a wide array of substituted pyrimidines by varying the substituents on both the chalcone (B49325) and the amidine starting materials. researchgate.net For instance, the reaction of bis-chalcones with guanidine (B92328) hydrochloride can lead to the formation of bis-pyrimidines.

| Amidine Source | Chalcone Type | Base/Catalyst | Product | Ref. |

| Guanidine Hydrochloride | Bis-chalcone | NaOH (aq) | Bis-pyrimidine | |

| Thiourea (B124793)/Urea (B33335)/Guanidine HCl | Nitro-substituted chalcone | Base | Nitro-pyrimidine | sci-hub.se |

| Sulfaguanidine Acetate (B1210297) | Chalcone | Alkaline | Sulfonamide-substituted pyrimidine | sci-hub.se |

Catalyst-Mediated Cycloaddition Reactions

Various catalysts have been employed to facilitate the cycloaddition reactions leading to pyrimidine derivatives. Zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been utilized as a heterogeneous catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines from an aromatic aldehyde, malononitrile, and barbituric acid. researchgate.net

Transition metals like iridium have also found application in catalyzing cycloaddition reactions for the synthesis of complex heterocyclic systems. mdpi.com While the direct synthesis of this compound via this specific catalytic cycloaddition might not be explicitly detailed, the principle of using such catalysts for constructing related heterocyclic frameworks is well-established. For instance, zinc chloride has been used to catalyze a three-component coupling of functionalized enamines (or methyl ketones), triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

| Catalyst | Reaction Type | Reactants | Product | Ref. |

| Zinc Ferrite (ZnFe₂O₄) | Three-component condensation | Aromatic aldehyde, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidine | researchgate.net |

| Zinc Chloride (ZnCl₂) | Three-component coupling | Enamine/Ketone, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted pyrimidine | organic-chemistry.org |

Reactions Involving Urea, Thiourea, and Related Substrates

The construction of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. wjarr.com This classical approach, known as the Biginelli reaction and its variations, provides a straightforward route to substituted pyrimidines. ajol.infomdpi.com

One common strategy involves the reaction of a β-ketoester, such as ethyl acetoacetate (B1235776), with urea or thiourea. wjarr.com For instance, the condensation of ethyl acetoacetate with acetamidine (B91507) leads to the formation of 4-hydroxy-2,6-dimethylpyrimidine. wjarr.com Similarly, chalcones can react with urea or thiourea in an acidic medium to yield 4,6-diaryl-pyrimidin-2(1H)-ones or their thio-analogs. ekb.eg

The use of 1,3-diketones, like acetylacetone, in reactions with urea or thiourea is also a well-established method. cdnsciencepub.com These reactions can be catalyzed by various acids or bases. For example, thiophene-substituted chalcones can be cyclized with thiourea in the presence of potassium hydroxide. researchgate.net In some cases, the reaction proceeds through a diol intermediate, which can be isolated and characterized. cdnsciencepub.com

Fluorinated 1,3-dicarbonyl compounds have also been employed in these reactions to produce fluorinated pyrimidine derivatives. For example, hexafluoroacetylacetone (B74370) reacts with urea or thiourea to form hexahydropyrimidin-2-one(thione) derivatives. researchgate.net

The following table summarizes some examples of pyrimidine synthesis using urea, thiourea, and related substrates:

| 1,3-Dicarbonyl Component | Amidine/Urea/Thiourea | Product | Reference |

| Ethyl acetoacetate | Acetamidine | 4-hydroxy-2,6-dimethylpyrimidine | wjarr.com |

| Chalcone | Urea | 6-phenyl-4-aryl-pyrimidin-2(1H)-one | ekb.eg |

| Acetylacetone | Thiourea | 4,6-dimethylpyrimidine-2(1H)-thione | |

| Thiophene substituted chalcones | Thiourea | 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols | researchgate.net |

| Hexafluoroacetylacetone | Urea | 4,6-bis(hydroxy)-4,6-bis(trifluoromethyl)hexahydropyrimidin-2-one | researchgate.net |

Derivatization Strategies from Precursor Compounds

Chemical Transformations of Halogenated Pyrimidinyl Ethanones

Halogenated pyrimidinyl ethanones are versatile precursors for the synthesis of a wide range of derivatives. The halogen atom, typically chlorine or bromine, serves as a leaving group for nucleophilic substitution reactions. For example, 2,4-dichloropyrimidine (B19661) can be reacted with various nucleophiles to selectively substitute the chlorine atoms. nih.gov The reactivity of the halogen at different positions on the pyrimidine ring can vary, allowing for regioselective functionalization. acs.orggoogle.com For instance, in 2,4-dichloropyrimidines, the chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position. google.com

A variety of nucleophiles, including amines, thiols, and alcohols, can be used to displace the halogen. acs.org For example, 2-chloro-4-acetylpyrimidine can be derivatized through reactions with different amines to introduce diverse substituents at the 2-position.

Coupling Reactions Involving Aromatic Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl groups onto the pyrimidine ring. nih.govbohrium.com These reactions typically involve the coupling of a halogenated pyrimidine with a boronic acid (Suzuki) or an organostannane (Stille) in the presence of a palladium catalyst. nih.govwikipedia.org

The Suzuki coupling is widely used due to the commercial availability and stability of boronic acids. nih.govuwindsor.ca It has been successfully applied to the synthesis of 5-arylated pyrimidines from 5-bromopyrimidine (B23866) and various aryl boronic acids. bohrium.com The choice of catalyst, base, and solvent system is crucial for achieving high yields. beilstein-journals.org

The Stille coupling, while effective, is less favored due to the toxicity of organotin compounds. nih.gov Nevertheless, it has been used to introduce alkenyl, and allyl substituents at the 5-position of pyrimidines. nih.gov

Nucleophilic Substitutions at Piperazine (B1678402) Nitrogens

Pyrimidinyl ethanone (B97240) analogues often incorporate a piperazine moiety, which can be further functionalized through nucleophilic substitution reactions at the piperazine nitrogens. researchgate.netnih.gov This allows for the introduction of a wide range of substituents, leading to libraries of compounds with diverse properties. researchgate.netnih.gov

For instance, a common synthetic route involves the initial nucleophilic substitution of a halogenated pyrimidine with piperazine, followed by N-alkylation or N-acylation of the free piperazine nitrogen. scispace.com The reaction of 2-(piperazin-1-yl)pyrimidine with 1,4-dibromobutane (B41627) is a typical example of N-alkylation. The piperazine nitrogen can also react with acyl chlorides to form amides. scispace.com

These derivatization strategies are summarized in the table below:

| Precursor | Reagent/Reaction Type | Product Type | Reference |

| 2,4-Dichloropyrimidine | Amines | 2,4-Disubstituted pyrimidines | nih.gov |

| 5-Bromopyrimidine | Aryl boronic acids (Suzuki coupling) | 5-Arylpyrimidines | bohrium.com |

| Halogenated Pyrimidine | Organostannanes (Stille coupling) | Alkenyl/Allyl pyrimidines | nih.gov |

| 2-(Piperazin-1-yl)pyrimidine | 1,4-Dibromobutane (N-alkylation) | N-alkylated piperazinyl pyrimidines | |

| 2-(Piperazin-1-yl)pyrimidine | Acetyl chloride (N-acylation) | N-acylated piperazinyl pyrimidines | scispace.com |

Advanced Synthetic Methodologies

Chemo- and Regioselective Synthesis of Pyrimidine Systems

Achieving high chemo- and regioselectivity is a major goal in modern organic synthesis, particularly for the construction of complex heterocyclic systems like substituted pyrimidines. rsc.orgbohrium.com The ability to control the position of substituents on the pyrimidine ring is crucial for tailoring the properties of the final molecule.

Several strategies have been developed to address this challenge. One approach involves the use of directing groups or specific catalysts to favor the formation of one regioisomer over others. rsc.orgeurjchem.com For example, in the synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones from anilines and barbituric acids, DMSO acts as both a solvent and a methine source, leading to a regioselective tandem reaction. rsc.org

Another strategy relies on the differential reactivity of functional groups on the pyrimidine precursor. As mentioned earlier, the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 position, allowing for sequential and regioselective substitutions. acs.orggoogle.com Similarly, in the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, the regioselectivity of N-alkylation can be controlled by the nature of the carboxy function. researchgate.net

One-pot multicomponent reactions are also valuable for achieving regioselectivity in a single step. bohrium.comnih.govorganic-chemistry.org For example, a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate provides a direct route to 4,5-disubstituted pyrimidines. wjarr.comorganic-chemistry.org

The following table highlights some advanced methods for the chemo- and regioselective synthesis of pyrimidine systems:

| Reaction Type | Key Feature | Product | Reference |

| Tandem Reaction | DMSO as methine source | Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones | rsc.org |

| Sequential Substitution | Differential reactivity of C2 and C4 chlorides | Regioselectively substituted pyrimidines | acs.orggoogle.com |

| N-Alkylation Control | Tunable by carboxy function | 1-Alkyl or 4-Alkyl pyrazolo[1,5-a]pyrimidines | researchgate.net |

| Three-Component Coupling | ZnCl2 catalysis | 4,5-Disubstituted pyrimidines | wjarr.comorganic-chemistry.org |

| One-Pot Sequential Reaction | Green solvent (water) | Pyrido[2,3-d]pyrimidine-fused isoxazoles | bohrium.com |

Green Chemistry Approaches in Pyrimidinyl Ethanone Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the widespread adoption of green chemistry principles in the synthesis of pharmacologically important molecules, including pyrimidine derivatives. royalsocietypublishing.org Traditional synthetic routes to compounds like this compound and its analogues often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.inresearchgate.net Green chemistry seeks to mitigate these issues by designing processes that are more efficient, use safer materials, and minimize waste generation. royalsocietypublishing.org Key green approaches in this context include microwave-assisted synthesis, the use of alternative solvents, solvent-free reaction conditions, and the application of reusable or eco-friendly catalysts. rasayanjournal.co.inresearchgate.net These methods not only reduce the environmental impact but also frequently offer advantages such as shorter reaction times, higher yields, and simplified product purification. researchgate.netsrce.hr

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool in green organic synthesis, offering a non-conventional heating method that can dramatically accelerate reaction rates. researchgate.netnih.gov Compared to conventional heating, microwave-assisted synthesis often leads to higher product yields in significantly shorter timeframes, which aligns with the green chemistry principle of designing for energy efficiency. researchgate.netajol.info This technique has been successfully applied to the synthesis of various pyrimidine derivatives. researchgate.netnih.gov

For instance, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids was achieved efficiently using a Biginelli-type reaction under microwave irradiation in the presence of an ionic liquid, which was recyclable for up to five cycles. nih.gov Another study reported the eco-friendly microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, where the reaction time was reduced from hours to minutes compared to the conventional method, with an improved yield. tandfonline.com These examples underscore the dual benefits of speed and efficiency that microwave assistance brings to the synthesis of complex heterocyclic systems. researchgate.net

Solvent-Free and Multicomponent Reactions

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. royalsocietypublishing.org Solvent-free, or "neat," reactions offer significant environmental and economic advantages by simplifying workup procedures, reducing waste, and minimizing potential hazards. srce.hrcu.edu.eg These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, a technique known as mechanochemistry. researchgate.netnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are inherently efficient and align with green chemistry principles like atom economy and process simplification. rasayanjournal.co.innih.gov When conducted under solvent-free conditions, the benefits are compounded. For example, a one-pot, three-component condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (thiones) was effectively catalyzed by an ionic liquid under solvent-free conditions, resulting in high yields and short reaction times. srce.hr Similarly, various pyrazolo[1,5-a]pyrimidines have been synthesized via a solvent-free grinding method, which proved more advantageous than in-solvent procedures by providing higher yields in shorter times. cu.edu.eg The synthesis of novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones has also been achieved through a solvent-free greener approach. researchgate.net

Use of Green Catalysts and Solvents

Water is considered the ultimate green solvent, and efforts are made to conduct organic syntheses in aqueous media. ajol.info In one study, a mixed solvent system of water and ethanol was found to be optimal for the synthesis of indol-3-yl-4H-pyran derivatives using a reusable Zn(L-proline)2 catalyst, demonstrating a practical approach to reducing reliance on hazardous organic solvents. ajol.info The development of efficient, metal-free heterogeneous organocatalysts also represents a significant advance in green pyrimidine synthesis. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(Pyrimidin-4-yl)ethanone, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques have been instrumental in its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of a related compound, 1-(2-chloro-pyridin-4-yl)-ethanone, the methyl protons of the ethanone (B97240) group appear as a singlet, indicating no adjacent protons to cause splitting. chemicalbook.com The aromatic protons on the pyrimidine (B1678525) ring exhibit distinct chemical shifts and coupling patterns based on their positions relative to the nitrogen atoms and the acetyl group.

Table 1: Representative ¹H NMR Spectral Data for Acetyl-Substituted Heterocycles

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 1-(4-fluorophenyl)-2-pyridin-4-ylethanone | CDCl₃ | 4.25 | s | -CH₂- |

| 7.14 | t | Aromatic CH | ||

| 7.18 | psd | Aromatic CH | ||

| 8.01 | dd | Aromatic CH | ||

| 8.56 | psd | Aromatic CH | ||

| 1-(4-(naphthalen-1-yl)phenyl)ethanone | CDCl₃ | 2.67 | s | -CH₃ |

| 7.40-7.55 | m | Aromatic CH | ||

| 7.59 | d | Aromatic CH | ||

| 7.83 | d | Aromatic CH | ||

| 7.90 | t | Aromatic CH | ||

| 8.08 | d | Aromatic CH |

This table presents data for structurally related compounds to illustrate typical chemical shifts for protons in similar chemical environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. oregonstate.edu The carbonyl carbon of the ethanone group in acetyl-substituted pyrimidines typically appears at a downfield chemical shift, often in the range of 190-200 ppm. oregonstate.edu The carbons of the pyrimidine ring show signals in the aromatic region, with their exact chemical shifts influenced by the nitrogen atoms and the acetyl substituent.

Table 2: Representative ¹³C NMR Spectral Data for Acetyl-Substituted Heterocycles

| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |

| 1-(4-fluorophenyl)-2-pyridin-4-ylethanone | CDCl₃ | 45.0 | -CH₂- |

| 116.3, 116.5 | Aromatic CH | ||

| 125.2 | Aromatic CH | ||

| 131.5, 131.6 | Aromatic C | ||

| 142.6 | Aromatic C | ||

| 150.4 | Aromatic C | ||

| 165.2, 167.7 | Aromatic C | ||

| 194.7 | C=O | ||

| 7-Phenyl-2-thioxothieno[3,2-d]pyrimidin-4(1H)-one | DMSO-d₆ | 112.60 | C-4a |

| 128.01, 128.30, 128.50, 132.00 | Phenyl C | ||

| 131.68 | C-7 | ||

| 133.00 | C-6 | ||

| 143.90 | C-7a | ||

| 160.89 | C-4 | ||

| 176.02 | C-2 (C=S) |

This table presents data for structurally related compounds to illustrate typical chemical shifts for carbons in similar chemical environments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within a molecule. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons on the pyrimidine ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.eduyoutube.com This allows for the direct assignment of carbon atoms that bear protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions. The fragmentation of pyrimidine derivatives often involves the characteristic cleavage of the pyrimidine ring. sapub.org For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (122.13 g/mol ). sigmaaldrich.com Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) or cleavage of the pyrimidine ring structure. vulcanchem.com

Table 3: Predicted EI-MS Fragmentation for this compound

| m/z | Ion |

| 122 | [M]⁺ |

| 107 | [M - CH₃]⁺ |

| 79 | [M - CH₃CO]⁺ |

| 52 | [C₃H₂N]⁺ |

This table presents predicted fragmentation patterns based on the structure of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netjapsonline.com The sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer for detection and identification. GC-MS is a powerful tool for analyzing complex mixtures and for confirming the purity of a compound. The GC would provide the retention time of this compound, and the MS would provide its mass spectrum, confirming its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. evitachem.com For this compound, the IR spectrum provides key absorption bands that confirm its structure. The most notable feature is the strong carbonyl (C=O) stretching vibration, which is characteristic of the ethanone group. vulcanchem.com Additionally, the spectrum will exhibit bands corresponding to the C-H and C=N stretching and bending vibrations of the pyrimidine ring. mdpi.commui.ac.ir

Derivatives of this compound show predictable shifts in their IR spectra. For instance, reduction of the ketone to an alcohol, forming 1-(pyrimidin-4-yl)ethanol, would result in the disappearance of the carbonyl peak and the appearance of a broad O-H stretching band. vulcanchem.com

Table 1: Characteristic IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Compound Reference |

| Carbonyl (C=O) | Stretch | ~1680-1751 | This compound derivatives tandfonline.com |

| Amine (N-H) | Stretch | ~3259-3380 | Pyrimidine derivatives mdpi.comtandfonline.com |

| Alkane (C-H) | Stretch | ~2852-2967 | Pyrimidine derivatives tandfonline.com |

| Cyano (C≡N) | Stretch | ~2218 | Pyrimidine derivatives mdpi.com |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for assessing its purity.

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. libretexts.org The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). libretexts.org

For pyrimidine derivatives, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexane. rsc.org The polarity of the solvent system can be adjusted to achieve optimal separation. The separated compounds are visualized as spots on the TLC plate, often using UV light. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. libretexts.org For instance, in the synthesis of a related compound, an Rf of approximately 0.5 was observed using an ethyl acetate/hexane solvent system.

For the purification of larger quantities of this compound, column chromatography, particularly flash column chromatography, is the method of choice. rsc.orgresearchgate.net This technique operates on the same principles as TLC but on a preparative scale. researchgate.net A glass column is packed with a stationary phase, such as silica gel, and the crude product is loaded onto the top. rsc.orgnih.gov A solvent system, often similar to one developed using TLC, is then passed through the column to elute the desired compound, separating it from impurities. rsc.orgnih.gov

In the synthesis of this compound and its derivatives, solvent systems like dichloromethane/methanol or petroleum ether/ethyl acetate have been successfully employed for purification via column chromatography. rsc.orgnih.gov

Table 2: Column Chromatography Systems for Pyrimidine Derivative Purification

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Source |

| This compound | Silica Gel | Dichloromethane/Methanol | |

| Substituted Pyrimidinyl Ethanone | Silica Gel | Petroleum Ether/Ethyl Acetate (3:7) | nih.gov |

| Pyrimidine Derivative | Silica Gel | Dichloromethane/1.2M Ammonia in Methanol (100:1) | rsc.org |

| Pyrimidine Derivative | Silica Gel | Hexane/Ethyl Acetate (various ratios) | rsc.org |

Advanced Characterization Techniques (Applicable to Related Materials Research)

While direct analysis of this compound by the following techniques is not widely reported, they are crucial in the broader context of materials research involving pyrimidine-based structures.

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. arabjchem.org For pyrimidine derivatives that can be crystallized, single-crystal XRD provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. vulcanchem.comresearchgate.net This information is invaluable for understanding the solid-state packing and conformation of the molecule. researchgate.net For example, the crystal structure of (1S)-1-(pyrimidin-4-yl)ethan-1-ol, a reduced form of the target compound, was confirmed by single-crystal XRD, revealing a planar pyrimidine ring and hydrogen bonding that stabilizes the crystal lattice. vulcanchem.com Similarly, XRD has been used to confirm the structures of other complex pyrimidine derivatives. arabjchem.orgresearchgate.net

Small-angle X-ray scattering (SAXS) is an analytical technique used to determine the size, shape, and distribution of nanoparticles or macromolecules in a solution. sesame.org.jo While there is no specific literature on the use of SAXS for this compound itself, this method is highly relevant for characterizing nanomaterials or biological macromolecules where pyrimidine derivatives might be incorporated or to which they might bind. sesame.org.jo SAXS provides structural information on the order of 1 to 100 nanometers by measuring the elastic scattering of X-rays at very low angles. sesame.org.jo This can reveal insights into the folding of proteins or the assembly of nanoparticles that feature pyrimidine-based components. sesame.org.jo

X-ray Absorption Spectroscopy (XAS) for Catalyst Studies

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of an absorbing atom in any state of matter. springernature.com This makes it exceptionally valuable for characterizing catalysts, where the active metal center's oxidation state, coordination number, and bond distances to neighboring atoms are critical to its function. rsc.org The technique can be applied under in situ conditions, providing insights into the dynamic structural changes of a catalyst during a reaction. rsc.orgrsc.org An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). springernature.comosti.gov

In the context of catalysts involving pyrimidine derivatives like this compound, XAS would be instrumental in elucidating the role of the nitrogen-containing heterocycle. If this compound were used as a ligand or a precursor in the synthesis of a metal-based catalyst (e.g., Platinum, Palladium, Rhodium), XAS could provide the following information:

Oxidation State and Coordination Geometry: The XANES region is highly sensitive to the oxidation state and coordination environment of the absorbing atom. By analyzing the absorption edge energy, one could determine the formal oxidation state of a metal center coordinated to the pyrimidine ring. For instance, in a study of an Fe-promoted Rh/TiO2 catalyst, Rh K-edge XANES was used to confirm that Rh was fully reduced to its metallic state under reaction conditions, while the iron promoter was reduced from Fe(III) to Fe(II) oxide. osti.gov

Local Atomic Structure: The EXAFS region provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. For a catalyst where this compound acts as a ligand, EXAFS could precisely measure the bond distance between the metal active site and the nitrogen atoms of the pyrimidine ring. This information is crucial for understanding the stability and reactivity of the catalytic complex.

Catalyst Formation and Deactivation: By applying wavelet-transformed XAS analysis, researchers can follow the intricate mechanisms of catalyst formation. nih.gov For example, a study on the formation of a Pt-In catalyst showed that the technique could distinguish between different atomic backscatterers (e.g., Pt-O vs. Pt-Pt or Pt-In), allowing for detailed tracking of the transformation from a metal precursor to atomically dispersed cations and finally to bimetallic alloyed nanoparticles during calcination and reduction steps. nih.gov A similar approach could monitor how a catalyst derived from this compound evolves under reaction conditions.

The table below illustrates the type of data that can be obtained from an EXAFS analysis for a hypothetical metal catalyst involving a pyrimidine ligand.

| Absorbing Atom | Scattering Pair | Coordination Number (N) | Bond Distance (r, Å) |

| Metal (e.g., Rh) | Metal-Nitrogen (Rh-N) | 2-4 | 2.0 - 2.2 |

| Metal (e.g., Rh) | Metal-Metal (Rh-Rh) | 4-8 | 2.6 - 2.8 |

| Metal (e.g., Rh) | Metal-Support (Rh-O) | 1-3 | 2.1 - 2.5 |

This table is illustrative and represents typical data ranges for metal catalysts.

Spectrophotometric Analysis (e.g., UV-Vis Absorbance and Fluorescence)

Spectrophotometric methods are fundamental for characterizing the electronic properties of molecules containing chromophores. This compound possesses both a conjugated pyrimidine ring and a carbonyl group, which are expected to give rise to distinct electronic transitions in the ultraviolet-visible (UV-Vis) region. libretexts.orgmasterorganicchemistry.com

UV-Vis Absorbance

The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org In this compound, two primary types of transitions are expected:

π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the pyrimidine ring. They typically result in strong absorption bands at shorter wavelengths. libretexts.org

n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are generally of lower energy and have a much lower intensity (molar absorptivity) compared to π → π* transitions. masterorganicchemistry.com The carbonyl group's n → π* transition is characteristically weak and appears at a longer wavelength, often in the 270-300 nm range. masterorganicchemistry.com

The position (λmax) and intensity (molar absorption coefficient, ε) of these absorption bands are sensitive to the molecular environment, including the solvent used.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Many pyrimidine derivatives are known to be fluorescent, a property that is highly dependent on their structure and environment. nih.gov The study of a related derivative, 1-[7-(4-nitrobenzoyl)-3-(biphenyl-4-yl)pyrrolo[1,2-c]pyrimidin-5-yl]ethanone, provides insight into the type of photophysical data that can be obtained. In that study, the compound exhibited distinct absorption and emission spectra, and its fluorescence quantum yield was calculated to assess its efficiency as a light emitter.

Key parameters determined from a fluorescence study include:

Absorption and Emission Maxima (λabs and λem): The wavelengths at which the molecule shows maximum absorbance and fluorescence.

Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

The following table presents data for the fluorescent pyrimidine derivative studied, illustrating the detailed characterization possible with spectrophotometric analysis.

| Compound | Solvent | λmax1 (nm) (ε₁, L·mol⁻¹·cm⁻¹) | λmax2 (nm) (ε₂, L·mol⁻¹·cm⁻¹) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 1-[7-(4-nitrobenzoyl)-3-(biphenyl-4-yl)pyrrolo[1,2-c]pyrimidin-5-yl]ethanone | Acetonitrile:Chloroform (1:1) | 280 (22,000) | 385 (20,000) | 490 | 105 | 0.35 |

Data sourced from a study on a related pyrimidine derivative.

Such detailed photophysical analysis is crucial for evaluating the potential of this compound and its derivatives for applications in materials science (e.g., organic light-emitting diodes, OLEDs) or as fluorescent probes for bioimaging. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 1 Pyrimidin 4 Yl Ethanone and Its Derivatives

Carbonyl Group Reactivity (Ketone Functionality)

The ketone group in 1-(Pyrimidin-4-yl)ethanone is a primary site for chemical modifications, exhibiting characteristic reactivity towards nucleophiles and a propensity for enolization.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound and its derivatives is electrophilic and susceptible to attack by various nucleophiles. smolecule.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Grignard Reactions: The addition of Grignard reagents (R-MgX) can lead to the formation of tertiary alcohols. However, unusual reaction pathways have been observed, including addition at the C-6 position of the pyrimidine (B1678525) ring, particularly when a nitrile substituent is present. acs.org

Condensation Reactions: Reaction with amines or hydrazines can form imines and hydrazones, respectively. smolecule.com These reactions are significant for synthesizing more complex molecules.

The reactivity of the carbonyl group is influenced by substituents on the pyrimidine ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. evitachem.com

Enolization and Tautomerism Studies

Ketones with α-hydrogens, such as this compound, can exist in equilibrium with their enol tautomers. masterorganicchemistry.comlibretexts.org This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. libretexts.org

The equilibrium between the keto and enol forms is influenced by several factors, including:

Solvent Polarity: The keto-enol equilibrium is often solvent-dependent. researchgate.net

Substitution: Alkyl substituents on the α-carbon can affect the stability of the enol form. libretexts.org

Conjugation: Conjugation of the enol's double bond with the pyrimidine ring can stabilize the enol tautomer. masterorganicchemistry.com

Intramolecular Hydrogen Bonding: The presence of nearby hydrogen bond acceptors can stabilize the enol form. masterorganicchemistry.comnih.gov

For instance, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, sometimes becoming the predominant tautomer. libretexts.org While the keto form is generally favored for simple ketones, the electronic nature of the pyrimidine ring in this compound can influence this equilibrium. masterorganicchemistry.comlibretexts.org

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Enol Form | Example |

| Substitution | More substituted alkenes are more stable, favoring the corresponding enol. libretexts.org | 2-Methylcyclohexanone favors the more substituted enol tautomer. libretexts.org |

| Conjugation | Conjugation of the C=C bond with an adjacent π-system stabilizes the enol. masterorganicchemistry.com | The enol form of 2,4-pentanedione is stabilized by conjugation with the second carbonyl. libretexts.org |

| Hydrogen Bonding | Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.com | The enol of 2,4-pentanedione forms a stable intramolecular hydrogen bond. libretexts.org |

| Aromaticity | If the enol is part of an aromatic ring, the enol form will dominate. masterorganicchemistry.com | Phenol exists almost exclusively in the enol form. |

Pyrimidine Ring Reactivity

The pyrimidine ring in this compound is an electron-deficient aromatic system, which governs its reactivity towards electrophiles and nucleophiles. The presence of the acetyl group, an electron-withdrawing substituent, further deactivates the ring.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature, a characteristic common to many nitrogen-containing heterocycles. The acetyl group further deactivates the ring towards electrophilic attack. lkouniv.ac.in Reactions like Friedel-Crafts alkylation and acylation are often unsuccessful on strongly deactivated rings. lkouniv.ac.in

The mechanism of EAS involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iq The high activation energy for the initial attack on the deactivated pyrimidine ring makes these reactions challenging. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (NAS) on Halogenated Derivatives

In contrast to EAS, nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, especially when activated by electron-withdrawing groups and bearing a good leaving group, such as a halogen. researchgate.net Halogenated derivatives of this compound are susceptible to SNAr. evitachem.com

The mechanism typically proceeds in a stepwise manner involving:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring. researchgate.net For example, the reaction of 4-chloropyrimidine (B154816) derivatives with amines is a common method for synthesizing substituted pyrimidines. The presence of fluorine atoms can enhance the stability of the molecule and influence its reactivity in SNAr reactions. evitachem.comevitachem.com

Table 2: Nucleophilic Aromatic Substitution of Halogenated Pyrimidines

| Substrate | Nucleophile | Product | Conditions |

| 4-Chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine (B6355638) | 2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile | PEG 400, 120 °C, 5 min nih.gov |

| 4-Chlorothieno[3,2-d]pyrimidine | Morpholine (B109124) | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | PEG 400, 120 °C, 5 min nih.gov |

| 2-Chloro-5-nitropyrimidine | α-nucleophiles | Substituted 5-nitropyrimidines | Aqueous media researchgate.net |

| 4-Chloropyrimidine hydrochloride | Ethyl isonicotinate | 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid derivative | Ethanol (B145695)/Water, Triethylamine, 150°C |

Ring Opening and Closure Mechanisms

The pyrimidine ring can undergo ring opening under certain conditions, often initiated by nucleophilic attack. wur.nl The stability of the pyrimidine ring can be compromised by strong nucleophiles or by the presence of specific substituents that facilitate cleavage. For example, 5-nitropyrimidines are known to undergo facile ring opening. wur.nl

The mechanism of ring opening often involves the formation of an open-chain intermediate, which can then either exist as a stable aliphatic compound or undergo recyclization. wur.nl This recyclization can lead back to the original pyrimidine derivative or to a different heterocyclic system, a process known as ring transformation. wur.nlbeilstein-journals.org

For instance, the hydrolysis of certain pyrimido[6,1-b]quinazolines in an acidic medium can lead to the cleavage of the pyrimidine ring. nih.gov Similarly, the Dimroth rearrangement involves the ring opening of a substituted pyrimidine followed by recyclization to form an isomeric product. beilstein-journals.org These reactions highlight the dynamic nature of the pyrimidine scaffold under specific reactive conditions.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and its derivatives is achieved through various reaction pathways, with annulation and multi-component cycloaddition reactions being particularly significant. Mechanistic studies, combining experimental evidence with computational analysis, have provided deep insights into the step-by-step processes governing the formation of the pyrimidine core. These investigations are crucial for optimizing reaction conditions and expanding the synthetic utility of these methods.

Detailed Mechanistic Elucidation of Annulation Reactions

Annulation reactions are a cornerstone in the synthesis of pyrimidine rings, involving the formation of a new ring onto a pre-existing molecular fragment. The mechanisms of these reactions are diverse and often depend on the specific strategy, such as [3+3], [4+2], or [3+2+1] cycloadditions, and the catalysts employed.

One prominent method is the copper(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles to yield pyrazolo[1,5-a]pyrimidines. acs.org Mechanistic studies indicate that this transformation proceeds through the in-situ formation of an α,β-unsaturated ketone from the saturated ketone. acs.org This initial step requires the dual functionalization of C(sp³)–H bonds via a radical process, followed by a [3+3] annulation with the aminopyrazole in a one-pot procedure. acs.org

Another significant pathway is the copper-catalyzed [3+2+1] three-component annulation. organic-chemistry.org In this approach, a ketone, an amidine, and a one-carbon donor like N,N-dimethylaminoethanol (DMEA) are used. organic-chemistry.org The proposed mechanism begins with the copper-catalyzed oxidation of DMEA, which generates an iminium species through C(sp³)–H activation. organic-chemistry.org This electrophilic intermediate then reacts sequentially with the ketone and the amidine, leading to the formation of one C-C and two C-N bonds in a single, efficient step to construct the pyrimidine framework. organic-chemistry.org Mechanistic experiments have shown that molecular oxygen is a crucial oxidant in this process and that the reaction is suppressed by radical scavengers, suggesting a radical-mediated pathway. organic-chemistry.org

The [4+2] annulation, or Diels-Alder type reaction, is also a widely used strategy. Trifluoroacetic acid (TFA)-catalyzed inverse electron demand hetero-Diels-Alder (ihDA) reactions between electron-deficient 1,3,5-triazines and ketones provide highly functionalized pyrimidines. organic-chemistry.org Detailed experimental and computational studies have revealed a cascade mechanism involving a stepwise ihDA reaction, followed by a retro-Diels-Alder (rDA) reaction and a final water elimination step. organic-chemistry.orgmdpi.com Both the cycloaddition and retro-cycloaddition steps are shown to be acid-catalyzed. organic-chemistry.org Similarly, a copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles offers a synthetically simple route to 2,4,6-trisubstituted pyrimidines, with mechanistic investigations supporting the proposed pathway. organic-chemistry.org

More complex annulation strategies have also been mechanistically elucidated. A tandem aza-Wittig reaction followed by intramolecular heteroconjugate addition provides a facile one-pot route to pyrimidine-fused systems. researchgate.net This process involves the reaction of an iminophosphorane with a diisocyanate, which, upon the addition of a nucleophile, undergoes intramolecular cyclization to form the annulated product. researchgate.net

Table 1: Summary of Annulation Reaction Mechanisms for Pyrimidine Synthesis This table is interactive. Click on the headers to sort.

| Annulation Strategy | Reactants | Catalyst/Promoter | Key Mechanistic Features |

|---|---|---|---|

| [3+3] Annulation | Saturated Ketone, 3-Aminopyrazole | Cu(II) | In-situ formation of α,β-unsaturated ketone via radical C(sp³)–H functionalization. acs.org |

| [3+2+1] Annulation | Ketone, Amidine, DMEA | CuBr₂, K₂CO₃ | Oxidation of DMEA to an iminium species; subsequent reaction with ketone and amidine. organic-chemistry.org |

| [4+2] IEDDA | Ketone, 1,3,5-Triazine | TFA | Stepwise inverse electron demand hetero-Diels-Alder (ihDA) followed by retro-Diels-Alder (rDA). organic-chemistry.orgmdpi.com |

| [4+2] Annulation | α,β-Unsaturated Ketoxime, Nitrile | Copper Catalyst | Direct [4+2] cycloaddition pathway. organic-chemistry.org |

| Aza-Wittig/Annulation | Iminophosphorane, Diisocyanate, Nucleophile | K₂CO₃ or NaOR | Tandem aza-Wittig reaction followed by intramolecular heteroconjugate addition. researchgate.net |

Proposed Mechanisms for Multi-Component Cycloadditions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot synthesis to form a complex product, incorporating most of the atoms from the starting materials. nih.gov These reactions are particularly valuable for creating diverse libraries of pyrimidine derivatives.

A classic example is the Biginelli reaction, a three-component cyclo-condensation of an aldehyde, a β-ketoester (like acetylacetone), and urea (B33335) or thiourea (B124793). acs.orgbiointerfaceresearch.com The proposed mechanism, particularly under acidic catalysis, typically begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (acetylacetone) to form a condensation intermediate. biointerfaceresearch.combeilstein-journals.org Concurrently, the aldehyde can react with urea to form an imine derivative. beilstein-journals.org The crucial step is the Michael addition of the β-dicarbonyl compound to the N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea. This is followed by intramolecular cyclization via nucleophilic attack of the amino group and subsequent dehydration to yield the dihydropyrimidine (B8664642) product. beilstein-journals.orgmdpi.com

More intricate MCRs have been developed for synthesizing fused pyrimidine systems. For instance, a four-component synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines has been reported. mdpi.com The plausible mechanism starts with the catalyst-mediated condensation of 6-amino-1,3-dimethyluracil (B104193) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to generate an amidine intermediate. mdpi.comrsc.org This intermediate then reacts with a formyl-pyrazole to create a second intermediate, which undergoes dehydration and subsequent intramolecular cyclization to furnish the final fused-ring product. mdpi.comrsc.org

Another common mechanistic pathway in MCRs involves an initial Knoevenagel condensation. beilstein-journals.org In a three-component reaction of an aromatic aldehyde, a heterocyclic ketone, and an amidine, the mechanism is believed to start with the condensation of the aldehyde and ketone to form a 2,6-dibenzylidene heterocyclic ketone intermediate. This is followed by a [3+3] cycloaddition with the amidine, which after a 1,5-hydrogen transfer and a subsequent 1,3-hydrogen transfer, yields the final product. beilstein-journals.org

The 1,3-dipolar cycloaddition is another powerful tool. For example, arylnitrile oxides can react with the C3-C4 double bond of pyrazolo[1,5-a]pyrimidines. sctunisie.org This reaction proceeds via a concerted [3+2] cycloaddition mechanism to yield pyrazolo[1,5-a]pyrimidine-isoxazolidines. sctunisie.org

Table 2: Proposed Mechanisms for Multi-Component Cycloadditions This table is interactive. Click on the headers to sort.

| Reaction Name/Type | Components | Key Mechanistic Steps |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Knoevenagel condensation, formation of N-acyliminium ion, Michael addition, cyclization, dehydration. biointerfaceresearch.combeilstein-journals.org |

| Four-Component Reaction | 6-Aminouracil, DMF-DMA, Formyl-pyrazole, Arylamine | Formation of amidine intermediate, reaction with formyl-pyrazole, dehydration, intramolecular cyclization. mdpi.comrsc.org |

| Three-Component [3+3] Cycloaddition | Aldehyde, Heterocyclic Ketone, Amidine | Formation of dibenzylidene ketone intermediate, [3+3] cycloaddition with amidine, hydrogen transfers. beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Pyrazolo[1,5-a]pyrimidine (B1248293), Arylnitrile Oxide | Concerted [3+2] cycloaddition of the nitrile oxide across a C=C bond. sctunisie.org |

| [2+2+2] Cycloaddition | Alkyne (2 equiv.), Nitrile | Transition-metal catalysis involving oxidative coupling, migratory insertion, and reductive elimination. mdpi.comrsc.org |

Medicinal Chemistry and Biological Activity Investigations

General Biological Significance of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are recognized for their broad spectrum of pharmacological activities. encyclopedia.pubnih.gov They are integral components of nucleic acids, vitamins like thiamine (B1217682) (B1) and riboflavin (B1680620) (B2), and various synthetic drugs. researchgate.netmicrobenotes.com The structural versatility of the pyrimidine ring allows for the development of compounds with diverse therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmicrobenotes.comsjomr.org.ingsconlinepress.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine derivative that functions as an antimetabolite. sjomr.org.in Furthermore, certain pyrimidine-based compounds have been investigated for their potential as neuroprotective agents and kinase inhibitors. The wide-ranging biological significance of pyrimidines continues to make them a privileged scaffold in the design and discovery of new therapeutic agents. researchgate.netuniroma1.it

Anticancer and Antitumor Activities of Pyrimidinyl Ethanones

Derivatives of pyrimidinyl ethanone (B97240) have emerged as a significant class of compounds in the exploration of novel anticancer therapies. nih.gov The core structure, featuring a pyrimidine ring linked to an ethanone group, serves as a versatile template for designing molecules that can interact with various biological targets implicated in cancer. Research has demonstrated that these compounds can exhibit potent cytotoxic effects against a range of human cancer cell lines. encyclopedia.pubnih.gov

Kinases are crucial regulators of cellular processes, and their dysregulation is a common factor in cancer development. tandfonline.com Consequently, kinase inhibitors have become a major focus of anticancer drug development. uniroma1.ittandfonline.com Pyrimidine-based compounds, including pyrimidinyl ethanones, have shown significant promise as inhibitors of various kinases. uniroma1.ittandfonline.com

ROS1 Kinase: The ROS1 receptor tyrosine kinase is implicated in the development of several cancers, including non-small cell lung cancer. tandfonline.comnih.gov Targeting ROS1 has therefore become a viable strategy for cancer treatment. tandfonline.com In this context, novel series of pyrimidin-4-yl-ethanol and ethanone derivatives have been designed and synthesized as potential ROS1 kinase inhibitors. tandfonline.comnih.gov Many of these synthesized compounds have demonstrated inhibitory activity against ROS1 kinase in the micromolar range. tandfonline.comnih.gov

c-KIT Kinase: The c-KIT proto-oncogene, a receptor tyrosine kinase, is another important target in cancer therapy, particularly for gastrointestinal stromal tumors (GISTs). mdpi.com Researchers have utilized a 5-phenyl-thiazol-2-ylamine pyrimidine template to develop potent c-KIT inhibitors. mdpi.comacs.org Structure-activity relationship (SAR) studies have revealed that the pyrimidine moiety is essential for maintaining the inhibitory activity of these compounds. mdpi.com Some pyrimidine derivatives have exhibited potent inhibition against c-KIT, although they may have unfavorable pharmacokinetic profiles. mdpi.com Molecular docking studies have shown that the pyrimidine heterocycle can act as a hinge-binder in the kinase domain. mdpi.com

The anticancer potential of pyrimidine derivatives is often evaluated through in vitro cytotoxicity assays against various cancer cell lines.

A549 (Human Lung Carcinoma): Numerous studies have demonstrated the cytotoxic effects of pyrimidine derivatives on A549 cells. encyclopedia.pubnih.govnih.gov For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-cancer activity against A549 cells, with some compounds showing significant cytotoxicity. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have also exhibited good to excellent cytotoxicity against this cell line. researchgate.netpreprints.org

MCF-7 (Human Breast Adenocarcinoma): Pyrimidine derivatives have also shown significant activity against MCF-7 breast cancer cells. encyclopedia.pubnih.gov Ursolic acid derivatives containing a 2-amino-4-aryl-pyrimidine moiety have displayed potent cytotoxic activity against MCF-7 cells. rsc.org Similarly, thieno[2,3-d]pyrimidine derivatives have been found to be potently cytotoxic to this cell line. researchgate.netpreprints.org

HaCaT (Human Keratinocyte): While many studies focus on cancer cell lines, the effect of these compounds on non-cancerous cells is also important. Information regarding the specific cytotoxicity of 1-(pyrimidin-4-yl)ethanone on HaCaT cells is less prevalent in the reviewed literature, which primarily focuses on cancer cell lines.

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives | A549 | Significant cytotoxicity | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | A549, MCF-7 | Good to excellent cytotoxicity | researchgate.netpreprints.org |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7 | Potent cytotoxic activity | rsc.org |

The anticancer effects of pyrimidine derivatives are mediated through various mechanisms that disrupt cancer cell proliferation and survival.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis. researchgate.net This is often associated with the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the apoptotic cascade. researchgate.net

Another key mechanism involves the inhibition of topoisomerase IIα (Topo IIα), an enzyme that is often overexpressed in tumor cells. encyclopedia.pubnih.gov Inhibition of Topo IIα leads to DNA double-strand breaks and subsequently, apoptosis. encyclopedia.pubnih.gov Molecular docking studies have suggested that pyrimidine derivatives can bind to Topo IIα in a complex with DNA. encyclopedia.pubnih.gov

Furthermore, some pyrimidine derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. rsc.org For instance, certain compounds have been shown to cause cell cycle arrest at the S phase or G2/M phase. rsc.orgjrasb.com This is often linked to the modulation of key signaling pathways, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth and survival. rsc.org

Antimicrobial Properties

In addition to their anticancer activity, pyrimidine derivatives have also been investigated for their antimicrobial properties. nih.gov The pyrimidine scaffold is found in several antibacterial and antifungal agents. nih.govsjomr.org.in

Studies have indicated that compounds containing the pyrimidine ring can possess significant antibacterial activity. nih.govsjomr.org.in For example, derivatives of 1-(4,6-dimethylpyrimidin-2-yl)ethanone (B3148447) have been shown to have antibacterial properties, making them potential candidates for the development of new antibiotics. smolecule.com The antibacterial efficacy of pyrimidine derivatives is often attributed to their ability to interfere with essential bacterial processes.

Antifungal Activity

The pyrimidine core, a fundamental component of life in structures like nucleotide bases, is a focal point in the development of new antifungal agents. mdpi.com The need for novel fungicides is driven by the resistance of phytopathogenic fungi to existing commercial treatments. mdpi.com

Several studies have synthesized and evaluated pyrimidine derivatives for their efficacy against a range of fungal pathogens. For instance, novel pyrimidine-carbonitriles demonstrated notable in-vitro antifungal properties. ajrconline.org In one study, a series of pyrimidine derivatives containing an amide moiety were synthesized and tested against fungi responsible for kiwifruit soft rot disease. nih.gov The compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 µg/ml). nih.gov

Other research has focused on developing benzoylurea (B1208200) derivatives that incorporate a pyrimidine moiety. mdpi.com These compounds exhibited moderate to good in-vitro activity against several fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com Specifically, compounds 4j and 4l were particularly effective against Rhizoctonia solani, with EC50 values comparable to the fungicide hymexazol. mdpi.com A high-throughput screening also identified a pyrimidine-based chemical scaffold with broad-spectrum activity against pathogenic molds, such as Aspergillus fumigatus. nih.gov

| Compound | Target Fungi | Activity (EC50 µg/mL) | Reference |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 | nih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | nih.gov |

| Compound 4j | Rhizoctonia solani | 6.72 | mdpi.com |

| Compound 4l | Rhizoctonia solani | 5.21 | mdpi.com |

| Hymexazol (Control) | Rhizoctonia solani | 6.11 | mdpi.com |

Anti-inflammatory and Antioxidant Activities

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. scite.aiijpsonline.com Their anti-inflammatory properties are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoenzyme, which is a key target in anti-inflammatory therapies. mdpi.com

A study investigating newly synthesized pyrimidine derivatives, designated L1–L4, found that compounds L1 and L2 were highly selective inhibitors of COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. mdpi.comnih.gov These compounds also demonstrated antioxidant capabilities by reducing levels of reactive oxygen species (ROS) in a human leukemia monocytic cell model. mdpi.comnih.gov Further research has uncovered novel pyrimidine derivatives capable of reducing oxidative stress and inflammatory responses in acute lung injury models. nih.gov The antioxidant potential of pyrimidines is a recurring theme, with various studies highlighting their ability to scavenge free radicals and inhibit lipid peroxidation. scite.aiijpsonline.comnih.govnih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenase (LOX) is a crucial enzyme in the biosynthesis of inflammatory mediators, making it an important target for anti-inflammatory drugs. nih.gov Several pyrimidine-based compounds have been evaluated for their ability to inhibit this enzyme. nih.govresearchgate.netnih.gov

In one study, pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and tested for their anti-LOX activity. nih.govnih.gov Derivatives 2a and 2f emerged as the most potent inhibitors among the pyrimidines tested. nih.govnih.gov Another series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were designed as potential LOX inhibitors, with two compounds showing high potency. researchgate.netnih.gov

| Compound Series | Derivative | IC50 Value | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | 2a | 42 µM | nih.govnih.gov |

| 2f | 47.5 µM | nih.govnih.gov | |

| Piperidine Pyrimidine Cinnamic Acid Amides | Compound 5 | 10.7 µM | researchgate.netnih.gov |

| Compound 9 | 1.1 µM | researchgate.netnih.gov |

Interaction with Glutathione (B108866)

The interaction between pyrimidine derivatives and glutathione, a key intracellular antioxidant, has been investigated as an indicator of potential anticancer activity. nih.govnih.gov It is understood that α,β-unsaturated ketones can form Michael adducts by reacting with glutathione. nih.gov Research on pyrido[2,3-d]pyrimidine derivatives showed that the tested compounds had the ability to interact with glutathione. nih.govnih.gov

A detailed mechanistic study on a complex pyrimidine derivative revealed that it could react with glutathione to form thioether conjugates. acs.org This reactivity was significantly influenced by the electronic properties of the pyrimidine ring; an electron-withdrawing cyano group at the C5 position was found to increase the electrophilicity at the C6 carbon, thereby promoting the nucleophilic reaction with glutathione's thiol group. acs.org Other studies have explored the inhibitory effects of pyrimidine derivatives on enzymes within the glutathione system, such as Glutathione Reductase (GR) and Glutathione S-Transferase (GST), suggesting another mechanism by which these compounds can modulate cellular redox balance and detoxification pathways. juniperpublishers.comjournalagent.comjuniperpublishers.com

Other Therapeutic Potentials

Antiviral Applications

Pyrimidine derivatives are foundational to many antiviral therapies. gsconlinepress.comgsconlinepress.com Their mechanism often involves interfering with the replication of viruses by acting as inhibitors of viral DNA or RNA synthesis. gsconlinepress.comgsconlinepress.com This class of compounds includes well-known drugs like lamivudine (B182088) (for HIV and hepatitis B) and remdesivir (B604916) (used for COVID-19). gsconlinepress.comgsconlinepress.com

Research continues to yield new pyrimidine-based antiviral candidates. For example, newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown notable efficacy against human coronavirus 229E. mdpi.com Other research efforts focus on designing pyrimidine derivatives as agonists for Toll-like receptor 7 (TLR7), which plays a critical role in the innate immune response to viral infections. rsc.org A broad range of patents highlight the development of pyrimidine molecules for activity against numerous viruses, including influenza, dengue, herpes, and hepatitis C. nih.gov

Central Nervous System (CNS) Activity

The pyrimidine scaffold is also recognized for its potential in developing agents that act on the central nervous system. nih.govmdpi.com The metabolic levels of pyrimidines in the body can influence neurological activity. researchgate.net Derivatives of pyrimidine have been investigated for a variety of CNS applications, including as anticonvulsant and antidepressant agents. nih.govresearchgate.net

The versatility of the pyrimidine structure allows for the design of compounds that can interact with a wide array of neurological targets. nih.gov Research has explored pyrimidine-containing molecules as agonists or antagonists for serotonin, adenosine, cannabinoid, and acetylcholine (B1216132) receptors. nih.gov This broad scope of activity underscores the potential of this compound and its related structures as a basis for developing new treatments for a variety of CNS disorders. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrimidine-based compounds is profoundly influenced by their chemical structure. researchgate.net Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its pharmacological effects, guiding the design of more potent and selective drug candidates. researchgate.net